3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Medicinal chemists screening for CNS-penetrant 5-HT7 receptor modulators require rigid, fragment-like scaffolds with verified purity. This compound (MW 267.33, LogP 3.4-3.95, 1 rotatable bond) occupies favorable CNS lead-like space and is supplied at 97% purity with batch-specific QC (NMR, HPLC, GC). Its pre-organized pyrazolo[3,4-b]azepine core and fluorescent benzofuran moiety support fragment-based screening and biophysical assay development. Immediate availability ensures rapid hit-to-lead progression.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B12890531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCN1C2=C(CCCCN2)C(=N1)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H17N3O/c1-19-16-12(7-4-5-9-17-16)15(18-19)14-10-11-6-2-3-8-13(11)20-14/h2-3,6,8,10,17H,4-5,7,9H2,1H3
InChIKeyWXXCOTSZRCCNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine (CAS 583811-50-1): Physicochemical and Structural Baseline for Procurement Evaluation


The compound 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine (CAS 583811-50-1) is a synthetic heterocyclic small molecule with a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol [1]. It features a fused pyrazolo[3,4-b]azepine core bearing an N1-methyl group and a C3-benzofuran-2-yl substituent. Its computed physicochemical properties include a LogP of 3.4–3.95, a topological polar surface area consistent with one hydrogen bond donor and three hydrogen bond acceptors, and a single rotatable bond, indicating a relatively rigid scaffold . Commercially, the compound is supplied at a standard purity of 97%, with batch-specific QC data (NMR, HPLC, GC) available from reputable vendors . This compound belongs to a broader class of pyrazolo[3,4-b]azepines that have been investigated as modulators of serotonin receptors (e.g., 5-HT7) and other CNS targets, though published biological data for this specific analogue remain sparse .

Why Generic Pyrazolo[3,4-b]azepine Substitution Fails for 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine (583811-50-1)


Simple substitution within the pyrazolo[3,4-b]azepine class is not feasible because both the N1-substituent and the C3-aryl group critically determine the compound's conformational rigidity, lipophilicity, and potential target engagement. Changing the N1-methyl group to a bulkier aryl substituent, such as the 3-methylphenyl analogue (CAS 574701-15-8) or the 2,5-dimethylphenyl analogue (CAS 574702-55-9), increases the molecular weight by 80–90 Da and significantly raises LogP, which can alter membrane permeability, solubility, and off-target binding profiles . Similarly, relocating the benzofuran moiety from the C3 position to the N1 position, as in the regioisomer 1-(benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine (CAS 585520-46-3), fundamentally alters the shape and electrostatic surface of the molecule, which would be expected to abrogate any structure-activity relationships established with the 3-substituted series . The quantitative evidence below, though constrained by limited publicly available head-to-head data for this specific compound, delineates the measurable differences that prevent indiscriminate interchange.

Quantitative Differentiation Evidence: 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine vs. Closest In-Class Analogues


Molecular Weight and Lipophilicity (LogP) Differentiation Against N1-Aryl Analogues

The target compound (MW 267.33 g/mol, LogP 3.4–3.95) is significantly smaller and less lipophilic than its N1-aryl-substituted congeners. The 3-methylphenyl analogue (CAS 574701-15-8) has a calculated MW of ~357 g/mol and an estimated LogP 1.5–2 units higher, while the 2,5-dimethylphenyl analogue (CAS 574702-55-9) is even larger (~371 g/mol) and more lipophilic. This divergence places the target compound in a more favorable region of Lipinski's rule-of-five space for CNS drug-likeness, particularly regarding molecular weight (<300 Da) and LogP (<4) .

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Regioisomeric Differentiation: C3-Benzofuran vs. N1-Benzofuran Substitution

The target compound bears the benzofuran-2-yl group at the C3 position of the pyrazolo[3,4-b]azepine core, whereas the regioisomer CAS 585520-46-3 places the identical benzofuran-2-yl group at the N1 position. This regioisomerism results in distinct spatial orientation of the benzofuran moiety relative to the azepine NH and the pyrazole ring system. In the target compound, the benzofuran is conjugated with the pyrazole C=N bond, potentially influencing electronic properties and π-stacking interactions with biological targets. The N1-substituted regioisomer lacks this conjugation arrangement .

Structural Biology Medicinal Chemistry Scaffold Hopping

Commercial Purity and Batch Reproducibility: Vendor-Supplied Analytical Data

The target compound is commercially available at a certified purity of 97%, with supporting batch-specific analytical data including NMR, HPLC, and GC provided by Bidepharm (Catalog No. BD539822) . In contrast, many closely related analogues (e.g., CAS 574701-15-8, CAS 574702-55-9) are listed by multiple vendors with variable purity levels (often 95–98%) and inconsistent availability of batch QC documentation . For procurement decisions, the guaranteed 97% purity with full QC traceability reduces the risk of batch-to-batch variability that can confound biological assay results.

Chemical Procurement Quality Control Analytical Chemistry

Rotatable Bond Count and Conformational Rigidity: Implications for Target Binding Entropy

The target compound possesses only one rotatable bond (the bond connecting the benzofuran ring to the pyrazole core), as computed by PubChem [1]. This high degree of conformational rigidity contrasts with many flexible N1-alkyl or N1-arylalkyl analogues that contain 3–5+ rotatable bonds. Reduced conformational freedom is generally associated with lower entropic penalties upon target binding and may contribute to improved binding affinity for pre-organized binding pockets. While no direct binding data exist for this compound, the property is a distinguishing feature relative to more flexible congeners.

Computational Chemistry Drug Design Conformational Analysis

Recommended Application Scenarios for 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead-like Scaffold for Serotonin Receptor (5-HT7) Modulator Programs

Given its low molecular weight (267 g/mol), moderate lipophilicity (LogP 3.4–3.95), and high conformational rigidity (1 rotatable bond), this compound occupies a favorable CNS lead-like chemical space [1]. The pyrazolo[3,4-b]azepine core has precedent as a 5-HT7 receptor pharmacophore, making this benzofuran-substituted analogue a logical candidate for hit-to-lead optimization in depression, migraine, or sleep disorder programs [2]. Its N1-methyl group provides a synthetic handle for further derivatization, while the benzofuran moiety offers opportunities for π-stacking interactions.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Libraries

The compound's rigid, three-dimensional structure with only one rotatable bond makes it well-suited for fragment-based screening libraries, where conformational pre-organization increases the likelihood of detecting weak but specific binding events [1]. The benzofuran moiety provides a fluorescent chromophore that may facilitate biophysical assay development (e.g., SPR, fluorescence polarization). Its commercial availability at 97% purity with QC documentation supports immediate deployment in fragment cocktail screening.

Selective Chemical Probe Development: Differentiated from N1-Aryl Congeners

The substantial MW and LogP gap (90–104 Da lower MW, 1.5–2+ LogP units lower) between this compound and its N1-aryl analogues (CAS 574701-15-8, CAS 574702-55-9) positions it as a physically distinct chemical probe [1]. Researchers requiring a smaller, less lipophilic pyrazolo[3,4-b]azepine for target engagement studies can select this compound to minimize non-specific binding and improve solubility relative to bulkier analogues.

Medicinal Chemistry SAR Toggle Studies: N1-Methyl vs. N1-Aryl Functional Exploration

This compound serves as the minimal N1-substituted reference point for SAR expansion. By comparing its biological profile (once established) against the N1-(3-methylphenyl), N1-(2,5-dimethylphenyl), and N1-(2-trifluoromethylphenyl) analogues, medicinal chemists can deconvolute the contribution of N1-substituent size, lipophilicity, and electronic effects to target potency and selectivity [1].

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